1,2,3-噻二唑-4-甲硫酰胺,5-氨基-

描述

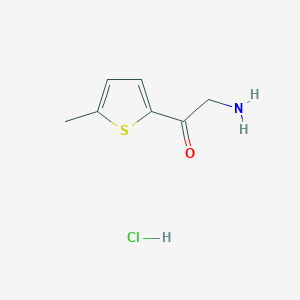

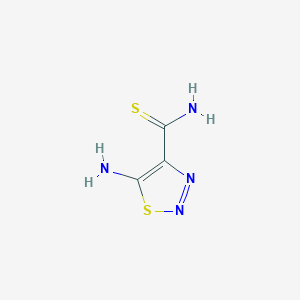

The 1,2,3-Thiadiazole-4-carbothioamide, 5-amino- is a derivative of the 1,3,4-thiadiazole nucleus, which is a common and integral feature of a variety of natural products and medicinal agents . This compound is known for its broad and potent activity, establishing it as a pharmacologically significant scaffold .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . Another approach involves the reaction between a thiosemicarbazide and carboxylic acid in a one-pot manner using polyphosphate ester (PPE) .Molecular Structure Analysis

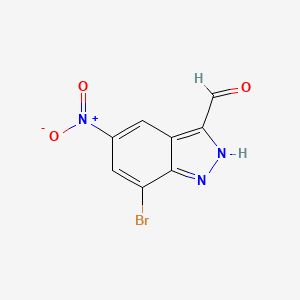

The molecular formula of 1,2,3-Thiadiazole-4-carbothioamide, 5-amino- is C3H3N3OS . It has a molecular weight of 129.14 g/mol . The InChI code is 1S/C3H3N3OS/c4-3(7)2-1-8-6-5-2/h1H,(H2,4,7) .Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse. For instance, the ring opening of 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole results in the formation of a thioketene intermediate that reacts with an O- or N-nucleophile, forming an ester or an amide of the aryl-substituted thioacetic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3-Thiadiazole-4-carbothioamide, 5-amino- include a molecular weight of 129.14 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 . Its topological polar surface area is 97.1 Ų .科学研究应用

Anticancer Activity

The synthesis and evaluation of 1,2,3-thiadiazole-4-carbothioamide, 5-amino derivatives have revealed promising anticancer potential. Researchers have examined these compounds in vitro against cancer cell lines such as MCF-7 and RPE-1. The cytotoxic activities were assessed using the MTT assay . Further investigations into the mechanism of action and specific targets could lead to novel cancer therapies.

Antimicrobial Properties

Certain derivatives of this compound have demonstrated antimicrobial activity. Researchers have explored their effectiveness against bacteria, fungi, and other pathogens. By understanding the molecular interactions and mode of action, we can potentially develop new antimicrobial agents .

Anti-inflammatory Agents

The thiadiazole scaffold has been associated with anti-inflammatory effects. Researchers are investigating whether 1,2,3-thiadiazole-4-carbothioamide, 5-amino derivatives can modulate inflammatory pathways. These compounds may offer alternatives to existing anti-inflammatory drugs .

Metal Chelation and Coordination Chemistry

The sulfur atom in the thiadiazole ring allows for metal coordination. Researchers have explored the complexation behavior of this compound with various metal ions. Applications include metal extraction, catalysis, and designing metal-based drugs .

Photophysical Properties

Certain derivatives exhibit interesting photophysical properties, such as fluorescence and phosphorescence. These properties make them valuable for applications in sensors, imaging, and optoelectronic devices .

Electrochemical Sensors

Researchers have developed electrochemical sensors based on thiadiazole derivatives. These sensors can detect specific analytes (such as heavy metals or organic pollutants) with high sensitivity and selectivity. The compound’s redox behavior plays a crucial role in sensor design .

作用机制

Target of Action

The primary target of 5-Amino-1,2,3-thiadiazole-4-carbothioamide is acetylcholinesterase . Acetylcholinesterase is a key enzyme involved in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine in numerous cholinergic pathways in the central and peripheral nervous systems .

Mode of Action

5-Amino-1,2,3-thiadiazole-4-carbothioamide interacts with its target, acetylcholinesterase, by inhibiting its activity . This inhibition results in an increase in the concentration of acetylcholine, enhancing cholinergic transmission . The compound also plays a role in the attenuation of oxidative stress, which contributes to its therapeutic effects .

Biochemical Pathways

The compound’s interaction with acetylcholinesterase affects the cholinergic pathway . By inhibiting acetylcholinesterase, the breakdown of acetylcholine is reduced, leading to an increase in its concentration. This results in enhanced cholinergic transmission, which can have various downstream effects, including potential improvements in cognitive function .

Result of Action

The inhibition of acetylcholinesterase and the subsequent increase in acetylcholine concentration can lead to improved cognitive function . Additionally, the compound’s role in attenuating oxidative stress may contribute to its potential therapeutic effects .

安全和危害

While specific safety and hazard information for 1,2,3-Thiadiazole-4-carbothioamide, 5-amino- is not available, it’s important to note that thiadiazole derivatives have been used in various drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents . Therefore, their safety and hazards would likely depend on the specific derivative and its intended use.

未来方向

Thiadiazole derivatives, including 1,2,3-Thiadiazole-4-carbothioamide, 5-amino-, continue to be a focus of research due to their broad types of biological activity . Future research may focus on developing new synthesis methods, exploring additional biological activities, and optimizing the properties of these compounds for specific applications .

属性

IUPAC Name |

5-aminothiadiazole-4-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4S2/c4-2(8)1-3(5)9-7-6-1/h5H2,(H2,4,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBSUFSWYJXYZSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SN=N1)N)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454563 | |

| Record name | 1,2,3-Thiadiazole-4-carbothioamide, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100097-66-3 | |

| Record name | 1,2,3-Thiadiazole-4-carbothioamide, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary methods for synthesizing 5-Amino-1,2,3-thiadiazole-4-carbothioamide?

A1: 5-Amino-1,2,3-thiadiazole-4-carbothioamides are primarily synthesized through the reaction of 2-diazo-2-cyanoacetic acid amides with either phosphorus pentasulfide (P4S10) or Lawesson's reagent. [, , , , ] This reaction leads to the formation of the desired thiadiazole ring structure.

Q2: Can 5-Amino-1,2,3-thiadiazole-4-carbothioamides undergo rearrangement reactions?

A2: Yes, these compounds are known to undergo a unique type of rearrangement. [, , , , ] While the specific conditions and mechanisms are detailed in the research papers, the rearrangement typically involves a structural shift within the molecule, leading to the formation of new isomers or derivatives.

Q3: What are the key structural characteristics of 5-Amino-1,2,3-thiadiazole-4-carbothioamide?

A3: Although specific spectroscopic data isn't provided in the abstracts, these compounds are characterized by the presence of both an amino group (-NH2) at the 5th position and a carbothioamide group (-C(=S)NH2) at the 4th position of the 1,2,3-thiadiazole ring. These functional groups significantly influence the compound's reactivity and potential for further modifications. [, ]

Q4: Is there evidence of structure-activity relationships (SAR) being explored for this class of compounds?

A4: Yes, researchers have investigated how modifications to the structure of 5-Amino-1,2,3-thiadiazole-4-carbothioamides affect their chemical properties and reactivity. [, ] This structure-activity relationship (SAR) research is crucial for understanding the influence of specific substituents on the compound's overall behavior.

Q5: What is the broader significance of research on 1,2,3-thiadiazoles?

A5: 1,2,3-thiadiazoles, including 5-Amino-1,2,3-thiadiazole-4-carbothioamide and its derivatives, are considered privileged structures in medicinal chemistry. They are known to exhibit a wide range of biological activities, making them attractive targets for drug discovery and development. Furthermore, their unique reactivity and ability to undergo rearrangements make them valuable building blocks for synthesizing more complex heterocyclic compounds with potential applications in various fields. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B3044403.png)

![6-[2-(2-Butoxyethoxy)ethoxy]-6-oxohexanoate](/img/structure/B3044404.png)